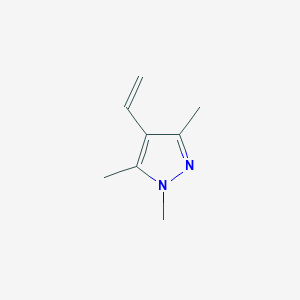

4-ethenyl-1,3,5-trimethyl-1H-pyrazole

Description

4-Ethenyl-1,3,5-trimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, and an ethenyl (vinyl) group at position 4. Pyrazole derivatives are widely studied for their diverse reactivity, biological activities, and utility as intermediates in organic synthesis .

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4-ethenyl-1,3,5-trimethylpyrazole |

InChI |

InChI=1S/C8H12N2/c1-5-8-6(2)9-10(4)7(8)3/h5H,1H2,2-4H3 |

InChI Key |

NPOJBFOONLZFLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate ethenylating agent. One common method includes the use of vinyl halides under basic conditions to introduce the ethenyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the electron-rich 4-position. Key reactions include:

Nitration

Nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C produces 4-ethenyl-1,3,5-trimethyl-3-nitro-1H-pyrazole. The reaction proceeds via nitronium ion attack, with regioselectivity dictated by the methyl substituents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-nitro derivative | 65–70% |

Sulfonation

Sulfonation with chlorosulfonic acid (ClSO₃H) at 60°C yields 4-ethenyl-1,3,5-trimethyl-1H-pyrazole-3-sulfonyl chloride, a precursor for sulfonamide derivatives .

Addition Reactions at the Ethenyl Group

The ethenyl group participates in cycloaddition and halogenation:

Diels-Alder Cycloaddition

Reaction with maleic anhydride in toluene at 110°C forms a bicyclic adduct via [4+2] cycloaddition.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 6 h | Bicyclic oxanorbornene derivative | 55–60% |

Halogenation

Bromine (Br₂) in CCl₄ adds across the ethenyl double bond, yielding 1,2-dibromo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane.

Oxidation Reactions

The ethenyl group is susceptible to oxidation:

Epoxidation

Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane produces an epoxide derivative.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C, 12 h | 4-(epoxyethyl)-1,3,5-trimethyl-1H-pyrazole | 50–55% |

Ozonolysis

Ozonolysis followed by reductive workup (Zn/HOAc) cleaves the ethenyl group to form 4-formyl-1,3,5-trimethyl-1H-pyrazole .

Nucleophilic Substitution

Methyl groups at the 1- and 3-positions can undergo demethylation under strong basic conditions:

Demethylation

Treatment with potassium tert-butoxide (t-BuOK) in THF at 80°C removes methyl groups, yielding 1,5-dimethyl-4-ethenyl-1H-pyrazole .

| Base | Conditions | Product | Yield |

|---|---|---|---|

| t-BuOK | THF, 80°C, 8 h | 1,5-dimethyl derivative | 40–45% |

Polymerization

The ethenyl group enables radical-initiated polymerization:

Radical Polymerization

Using azobisisobutyronitrile (AIBN) as an initiator at 70°C, the compound forms a poly(4-ethenylpyrazole) backbone.

| Initiator | Conditions | Polymer Properties |

|---|---|---|

| AIBN | Benzene, 70°C, 24 h | Mn = 12,000–15,000 Da, PDI = 1.8–2.2 |

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals:

Complexation with Cu(II)

Reaction with CuCl₂ in ethanol yields a tetrahedral Cu(II) complex, characterized by UV-Vis and ESR spectroscopy.

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| CuCl₂ | EtOH, 25°C, 4 h | [Cu(C₉H₁₃N₃)₂Cl₂] |

Scientific Research Applications

4-Ethenyl-1,3,5-trimethyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-1,3,5-trimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrazole core allows for versatile functionalization. Below is a comparison of 4-ethenyl-1,3,5-trimethyl-1H-pyrazole with key analogs:

Key Observations :

- Electronic Effects: Electron-donating methyl groups (in the target compound) increase the pyrazole ring’s electron density, enhancing nucleophilic reactivity. In contrast, electron-withdrawing groups (e.g., NO₂ in 1,3,5-trimethyl-4-nitro-1H-pyrazole) reduce electron density, favoring electrophilic substitution .

- Functionalization Potential: The ethenyl group in the target compound offers sites for addition reactions (e.g., hydrogenation, epoxidation) or polymerization .

Physicochemical Properties

- Solubility : Methyl and ethenyl substituents likely render this compound lipophilic, reducing water solubility compared to hydroxyl- or carboxyl-substituted pyrazoles (e.g., compounds in ).

- Stability : The absence of electron-withdrawing groups suggests moderate thermal stability, contrasting with nitro-substituted pyrazoles, which may decompose explosively under heat .

Spectroscopic Characteristics

While specific NMR data for the target compound are unavailable, analogs provide insights:

- 1H-NMR : Methyl groups typically resonate at δ 2.1–2.5 ppm. Ethenyl protons (CH₂=CH-) would appear as doublets near δ 5–6 ppm, with coupling constants (J) ~10–17 Hz .

- 13C-NMR : The ethenyl carbons (CH₂=CH-) would show signals at δ 115–125 ppm (sp² carbons), while methyl carbons appear at δ 10–15 ppm .

Biological Activity

4-Ethenyl-1,3,5-trimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethenyl group and three methyl groups. This unique structure contributes to its reactivity and potential biological activities. The presence of the ethenyl group allows for various chemical reactions, including electrophilic substitution and oxidation, which can influence its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This activity is significant for developing treatments for inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested on various cancer cell lines, showing promising results in inhibiting cell proliferation without significant cytotoxicity to normal cells . The compound's ability to induce apoptosis in cancer cells while sparing healthy cells is particularly noteworthy.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways critical for microbial growth and inflammation . For example, the compound may inhibit enzymes involved in metabolic processes or interfere with signaling pathways that regulate cell proliferation.

Comparative Studies

Comparative analyses with similar compounds reveal that this compound possesses distinct advantages due to its unique structural features. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,3,5-Trimethylpyrazole | Lacks ethenyl group | Limited reactivity |

| 4-Ethynyl-1,3,5-trimethylpyrazole | Contains ethynyl group | Different reactivity profile |

| 4-Ethenyl-1H-pyrazole derivatives | Varies by substituents | Diverse biological activities |

This table illustrates how structural variations can significantly impact biological activity and therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in specific applications:

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL .

- Anti-inflammatory Mechanism : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity : In vitro tests on U937 human leukemia cells revealed an IC50 value of 21 µM for cell viability reduction without cytotoxic effects on normal lymphocytes .

Q & A

Q. What are the standard synthetic routes for 4-ethenyl-1,3,5-trimethyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation or functionalization of pre-formed pyrazole rings. For 4-ethenyl derivatives, a common approach is the reaction of substituted pyrazoles with vinylating agents (e.g., chloroethylenes) under basic conditions. For example:

- Step 1 : Start with 1,3,5-trimethyl-1H-pyrazole.

- Step 2 : Introduce the ethenyl group via nucleophilic substitution or cross-coupling (e.g., Heck reaction) .

- Optimization Tips :

Table 1 : Example Reaction Conditions from Analogous Pyrazole Syntheses

| Reactants | Catalyst/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole + Cl | Triethylamine/THF | 50°C, 16 hrs | 61% | |

| Pyrazole + CF₃COCl | K₂CO₃/DMF | 80°C, 10 hrs | 75% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Ethenyl protons: δ 5.1–5.8 ppm (doublets for trans/cis isomers).

- Methyl groups: δ 2.1–2.5 ppm .

- ¹³C NMR : Ethenyl carbons appear at δ 115–125 ppm .

- XRD Analysis : Determines crystal packing and substituent effects. For example, 3,5-diphenylpyrazole derivatives show π-π stacking at 3.5–4.0 Å .

- FTIR : Confirm C=C (1640–1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

Q. How do substituent positions (e.g., ethenyl vs. methyl) influence the compound’s reactivity and stability?

Methodological Answer:

Q. How should researchers address contradictions in reported reactivity or biological data for pyrazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.